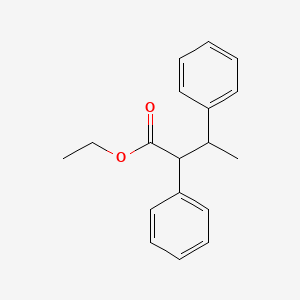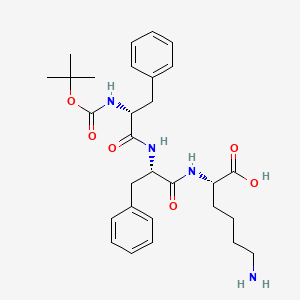
Boc-phe-phe-lys-H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-phe-lys-H typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc protecting group is used to protect the N-terminus of the amino acids during the synthesis. The peptide chain is then elongated by sequentially adding the protected amino acids (phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the desired peptide sequence is assembled, the Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Boc-phe-phe-lys-H can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds, if present .
Aplicaciones Científicas De Investigación
Boc-phe-phe-lys-H has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and nanotechnology
Mecanismo De Acción
The mechanism of action of Boc-phe-phe-lys-H involves its interaction with specific molecular targets and pathways. The phenylalanine residues contribute to hydrophobic interactions, while the lysine residue can participate in electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or receptors. The Boc protecting group can also affect the compound’s stability and solubility .
Comparación Con Compuestos Similares
Boc-phe-phe-lys-H can be compared with other similar compounds, such as:
Boc-phe-phe-OH: Lacks the lysine residue, resulting in different interaction properties.
Fmoc-phe-phe-lys-H: Uses a different protecting group (Fmoc) which can influence the compound’s reactivity and solubility.
Phe-phe-lys-H: Lacks the Boc protecting group, making it more susceptible to degradation .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
96386-05-9 |
|---|---|
Fórmula molecular |
C29H40N4O6 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-29(2,3)39-28(38)33-24(19-21-14-8-5-9-15-21)26(35)32-23(18-20-12-6-4-7-13-20)25(34)31-22(27(36)37)16-10-11-17-30/h4-9,12-15,22-24H,10-11,16-19,30H2,1-3H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)/t22-,23-,24+/m0/s1 |
Clave InChI |
GLWZHIKLYRGPPZ-KMDXXIMOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


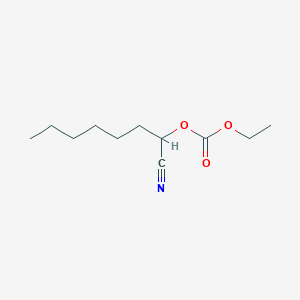
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
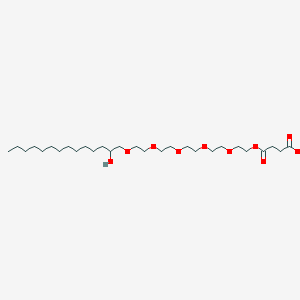
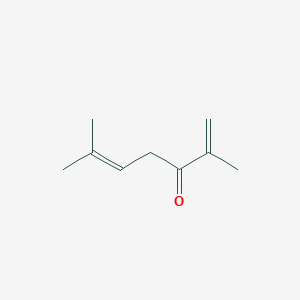
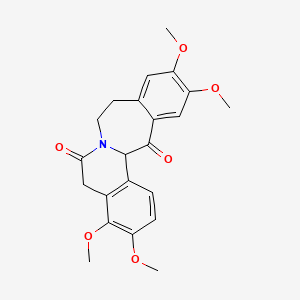
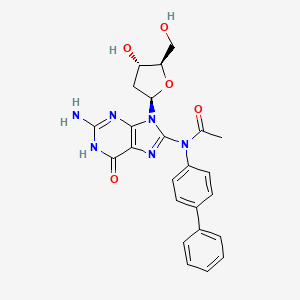
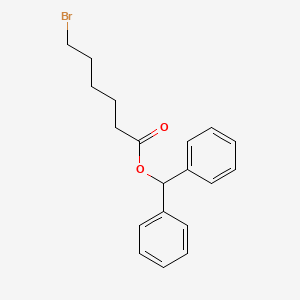
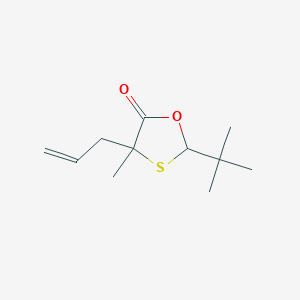
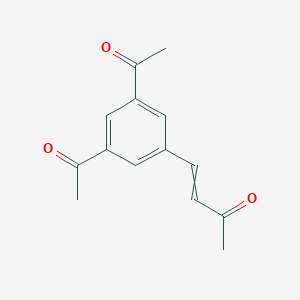
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
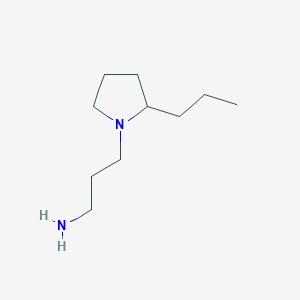
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
